molecular formula C12H17Cl2N3 B2524431 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride CAS No. 1955547-44-0

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride

Cat. No.: B2524431
CAS No.: 1955547-44-0
M. Wt: 274.19
InChI Key: XZFUEWFZEXCUCG-UHFFFAOYSA-N
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Description

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is a derivative of benzonitrile and contains a pyrrolidine ring substituted with a methyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride typically involves the reaction of 3-aminobenzonitrile with methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile
  • 3-[Methyl(pyrrolidin-3-yl)amino]benzamide
  • 3-[Methyl(pyrrolidin-3-yl)amino]benzoic acid

Uniqueness

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride is unique due to its specific structural features, such as the presence of both a nitrile group and a pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUEWFZEXCUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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